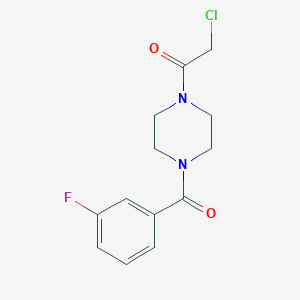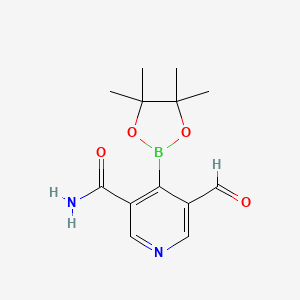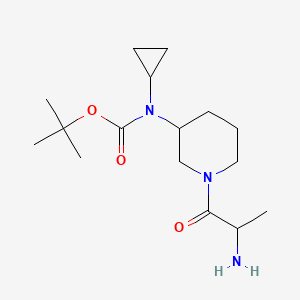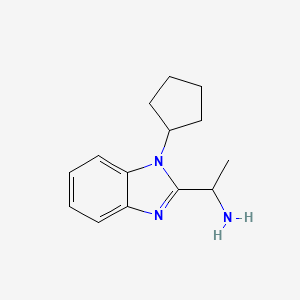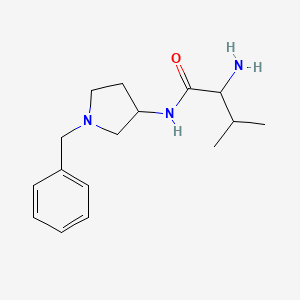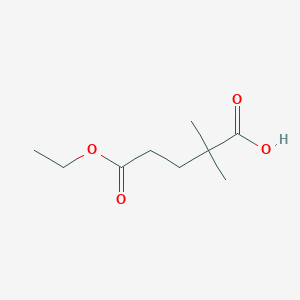
(2,6-Bis(trifluoromethoxy)phenyl)propanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,6-Bis(trifluoromethoxy)phenyl)propanal is a chemical compound with the molecular formula C11H8F6O3 and a molecular weight of 302.17 g/mol It is characterized by the presence of two trifluoromethoxy groups attached to a phenyl ring, which is further connected to a propanal group
Méthodes De Préparation
One common synthetic route involves the use of trifluoromethyl ethers, which are known for their stability and lipophilicity . The reaction conditions often include the use of strong bases and specific catalysts to facilitate the introduction of the trifluoromethoxy groups. Industrial production methods may involve large-scale reactions with optimized conditions to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
(2,6-Bis(trifluoromethoxy)phenyl)propanal undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol group.
Substitution: The trifluoromethoxy groups can participate in substitution reactions, where they are replaced by other functional groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
(2,6-Bis(trifluoromethoxy)phenyl)propanal has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of (2,6-Bis(trifluoromethoxy)phenyl)propanal involves its interaction with molecular targets through its functional groups. The trifluoromethoxy groups enhance the compound’s lipophilicity and stability, allowing it to interact with various biological pathways. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially modulating their activity.
Comparaison Avec Des Composés Similaires
(2,6-Bis(trifluoromethoxy)phenyl)propanal can be compared with other similar compounds, such as:
(2,6-Difluoromethoxy)phenylpropanal: Lacks the trifluoromethoxy groups, resulting in different chemical properties.
(2,6-Bis(trifluoromethoxy)phenyl)propanoic acid: Contains a carboxylic acid group instead of an aldehyde group, leading to different reactivity and applications.
(2,6-Bis(trifluoromethoxy)phenyl)propanenitrile:
The uniqueness of this compound lies in its specific combination of trifluoromethoxy groups and an aldehyde group, which confer distinct chemical properties and reactivity.
Propriétés
Formule moléculaire |
C11H8F6O3 |
|---|---|
Poids moléculaire |
302.17 g/mol |
Nom IUPAC |
3-[2,6-bis(trifluoromethoxy)phenyl]propanal |
InChI |
InChI=1S/C11H8F6O3/c12-10(13,14)19-8-4-1-5-9(20-11(15,16)17)7(8)3-2-6-18/h1,4-6H,2-3H2 |
Clé InChI |
PBBZZIOVWPLGSC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)OC(F)(F)F)CCC=O)OC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


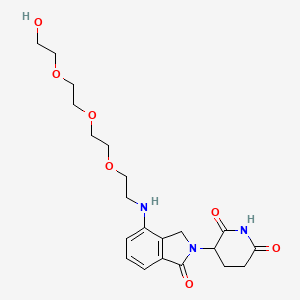

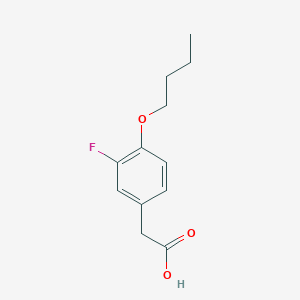
![N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]cyclopentanecarboxamide](/img/structure/B14778194.png)


![tert-butyl 7-bromo-4'-(4-phenylpiperidine-1-carbonyl)spiro[2,3-dihydro-1H-naphthalene-4,3'-pyrrolidine]-1'-carboxylate](/img/structure/B14778204.png)
![tert-butyl N-[(1R)-1-(5-bromo-3-fluoropyridin-2-yl)ethyl]carbamate](/img/structure/B14778208.png)
